molecular formula C19H18N2O2 B11362600 5-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11362600
M. Wt: 306.4 g/mol
InChI Key: HIONNNQXASQNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features two aromatic rings substituted with methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxazole derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under suitable conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

5-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the inhibition or activation of these targets, leading to various biological responses. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
  • N-(3-methylphenyl)-1,2-oxazole-3-carboxamide
  • 5-(3-methylphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

5-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both 3,4-dimethylphenyl and 3-methylphenyl groups, which contribute to its distinct chemical and biological properties. This combination of substituents may enhance its stability, reactivity, and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N2O2/c1-12-5-4-6-16(9-12)20-19(22)17-11-18(23-21-17)15-8-7-13(2)14(3)10-15/h4-11H,1-3H3,(H,20,22)

InChI Key

HIONNNQXASQNKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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